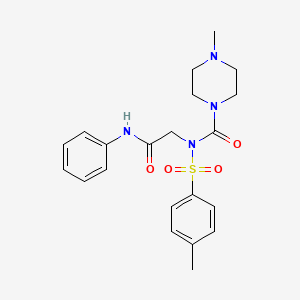

![molecular formula C11H14N2O B2788021 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 144583-94-8](/img/structure/B2788021.png)

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Overview

Description

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is an organic compound with the molecular formula C11H14N2O. It is a heterocyclic compound containing a benzazepine ring system, which is a seven-membered ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogenation Method: One common method for synthesizing 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves the hydrogenation of 2,3,4,5-tetrahydro-1-methyl-8-nitro-2-oxo-1H-1-benzazepine.

Microwave Irradiation Method: Another method involves the reduction of 1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation at 80°C for 5 minutes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Reduction: The compound can be synthesized through reduction reactions, as mentioned in the preparation methods.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) and absolute ethanol.

Reduction: Ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation.

Major Products Formed

Scientific Research Applications

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several applications in scientific research:

Medicinal Chemistry: The benzazepine scaffold is found in various medicinal compounds used to treat cardiovascular diseases, such as evacetrapib, benazepril, and tolvaptan.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The specific mechanism of action for 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, modulating their activity. The benzazepine ring system can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and alter their function .

Comparison with Similar Compounds

Similar Compounds

Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor used in the treatment of cardiovascular diseases.

Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.

Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.

Uniqueness

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is unique due to its specific substitution pattern on the benzazepine ring, which can confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives .

Properties

IUPAC Name |

8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZLXRRTQNBYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)

![ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2787942.png)

![2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole](/img/structure/B2787945.png)

![2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2787947.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)

![1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B2787951.png)

![N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2787954.png)

![ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2787955.png)

![8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)